molecular formula C52H75Cl2FN6O6S B12386199 S2/IAPinh

S2/IAPinh

Cat. No.: B12386199
M. Wt: 1002.2 g/mol
InChI Key: KNGPXZVVQVHNAL-DJVBKODRSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C52H75Cl2FN6O6S

Molecular Weight

1002.2 g/mol

IUPAC Name

[9-[10-[[1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C52H73FN6O6S.2ClH/c1-35-22-27-46(64-3)43(31-35)56-52(63)65-42-32-40-19-15-20-41(33-42)58(40)29-14-9-7-5-4-6-8-13-28-54-36(2)49(61)57-47(37-17-11-10-12-18-37)51(62)59-30-16-21-45(59)50-55-44(34-66-50)48(60)38-23-25-39(53)26-24-38;;/h22-27,31,34,36-37,40-42,45,47,54H,4-21,28-30,32-33H2,1-3H3,(H,56,63)(H,57,61);2*1H/t36?,40?,41?,42?,45-,47-;;/m0../s1

InChI Key

KNGPXZVVQVHNAL-DJVBKODRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)N[C@@H](C4CCCCC4)C(=O)N5CCC[C@H]5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)NC(C4CCCCC4)C(=O)N5CCCC5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl

Origin of Product

United States

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